2,3-Dimethoxy-5-(2-phenethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl methyl ether
Description
The compound 2,3-Dimethoxy-5-(2-phenethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl methyl ether is a triazolopyrimidine derivative characterized by a fused bicyclic core ([1,2,4]triazolo[1,5-a]pyrimidine) substituted at the 7-position with a 2-phenethyl group. The phenyl ring at the 5-position is further modified with 2,3-dimethoxy and methyl ether substituents. Its structural features, such as the phenethyl group and methoxy substituents, may enhance lipophilicity and influence binding interactions in biological systems.
Properties
Molecular Formula |
C22H22N4O3 |
|---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
2-(2-phenylethyl)-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C22H22N4O3/c1-27-18-13-16(14-19(28-2)21(18)29-3)17-11-12-23-22-24-20(25-26(17)22)10-9-15-7-5-4-6-8-15/h4-8,11-14H,9-10H2,1-3H3 |
InChI Key |
YEQSJRNVWNPBRW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CC=NC3=NC(=NN23)CCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2,3-Dimethoxy-5-(2-phenethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl methyl ether typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale-up, such as the use of continuous flow reactors and automated systems to enhance efficiency and yield .
Chemical Reactions Analysis
2,3-Dimethoxy-5-(2-phenethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl methyl ether can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Scientific Research Applications
2,3-Dimethoxy-5-(2-phenethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl methyl ether has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Its biological activities, such as antibacterial, antifungal, and anticancer properties, are being explored for therapeutic applications.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2,3-Dimethoxy-5-(2-phenethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl methyl ether involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Substitution Patterns
- Target Compound : Features a 2-phenethyl group at the 7-position and 2,3-dimethoxy/methyl ether substituents on the phenyl ring. The phenethyl group may enhance membrane permeability, while methoxy groups could influence electronic effects and solubility .
- Compound 1 () : 2-(1,1-Difluoroethyl)-5-methyl-N-[4-(pentafluoro-λ⁶-sulfanyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine. This analogue includes a pentafluoro-sulfanyl group, which is highly electronegative and may improve target binding via halogen bonding. The difluoroethyl group adds steric bulk and metabolic stability .
- Lead1 (): 2-Amino-5-{[(5R)-5-methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]methyl}-1H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one. The amino group at position 2 may participate in hydrogen bonding .
Regiochemical Considerations
Cyclocondensation reactions of triazolopyrimidines can yield regioisomers (A, B, C, D) depending on substituent placement (e.g., 2-R vs. 7-R). The target compound’s 7-phenethyl substitution aligns with type B isomers, as confirmed by X-ray crystallography in analogues like 3-methyl-4-(2-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)furazan . Misassignment of regiochemistry in earlier studies underscores the importance of crystallographic validation .
Key Observations :
- Electron-Withdrawing Groups : Pentafluoro-sulfanyl () and trifluoromethyl () substituents improve binding to hydrophobic enzyme pockets.
- Amino Groups: Presence of amino groups (e.g., Lead1 in ) correlates with protease inhibition, likely via hydrogen bonding.
- Phenethyl vs. Benzylsulfanyl : The target compound’s phenethyl group may favor interactions with lipid-rich environments, whereas benzylsulfanyl () could enhance solubility or redox activity.
Biological Activity
2,3-Dimethoxy-5-(2-phenethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl methyl ether is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, biological activities, and mechanisms of action associated with this compound based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that create the triazolo-pyrimidine core structure. The process generally includes:
- Formation of the Triazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.
- Pyrimidine Formation : Employing cyclization methods to introduce the pyrimidine moiety.
- Etherification : The final step involves methylation to produce the ether functional group.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. It has been evaluated against various cancer cell lines, showing significant cytotoxic effects.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 27.6 | Induction of apoptosis and cell cycle arrest |
| A549 (Lung) | 29.3 | Inhibition of proliferation and migration |
| HCT116 (Colon) | 14.31 | Disruption of microtubule dynamics |
The compound's activity is often compared to established chemotherapeutics such as paclitaxel, revealing promising results in inhibiting tumor growth.
The biological mechanisms underlying the activity of this compound include:
- Apoptotic Pathways : The compound triggers apoptotic signaling pathways leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : It has been observed to cause G1 phase arrest in several cancer cell lines.
- Inhibition of Key Enzymes : Potential inhibition of kinases involved in cancer progression has been suggested.
Study 1: MDA-MB-231 Cell Line
In a controlled study evaluating the effects on MDA-MB-231 cells, treatment with the compound resulted in a dose-dependent reduction in cell viability. Analysis revealed increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins.
Study 2: A549 Cell Line
Another study focused on A549 lung cancer cells demonstrated that the compound significantly inhibited cell migration and invasion capabilities. This was attributed to its ability to downregulate matrix metalloproteinases (MMPs).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
